(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine
Description
Propriétés
IUPAC Name |
(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-11-14(8-9-20(2)3)17-15(19-18-11)21-10-12-4-6-13(16)7-5-12/h4-9H,10H2,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBYHXLJTKFAOR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analog: (E)-N-[(3-Fluorobenzyl)oxy]-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenamine
Key Differences:
- Substituent at Triazine Position 3: The target compound features a 4-chlorobenzylsulfanyl group, whereas the analog has a methylsulfanyl group. The 4-chlorobenzyl group increases steric bulk and lipophilicity (Cl vs. CH₃) .
- Benzyl Group Substitution: The analog’s benzyl group is substituted with 3-fluoro (meta-fluoro), contrasting with the 4-chloro (para-chloro) in the target compound. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s polarizable halogen effect .
- Ethenamine Functionalization: The target compound’s ethenamine is N,N-dimethyl, while the analog’s ethenamine is modified with an N-[(3-fluorobenzyl)oxy] group.
Physicochemical Comparison:
Implications:
- The target compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- The analog’s hydroxylamine-like group could confer redox activity or susceptibility to hydrolysis, unlike the stable N,N-dimethyl group in the target compound .
Broader Context: Sulfanyl-Containing Triazine/Triazol Derivatives
For example:
- 476485-90-2 : Features a 4-chlorophenyl group on a triazole ring with a sulfanylacetamide chain. While the triazole core differs from triazine, the 4-chlorophenyl group parallels the target compound’s 4-chlorobenzyl, suggesting shared strategies for modulating lipophilicity .
Structural Validation and Computational Tools
The (E)-configuration of the ethenamine group would require validation via X-ray diffraction or NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
